2-Chloro-1-[3-(ethoxymethyl)-4-(trifluoromethyl)pyrrolidin-1-yl]ethan-1-one
Description
Properties
IUPAC Name |
2-chloro-1-[3-(ethoxymethyl)-4-(trifluoromethyl)pyrrolidin-1-yl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15ClF3NO2/c1-2-17-6-7-4-15(9(16)3-11)5-8(7)10(12,13)14/h7-8H,2-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMZAJBKWGDCVMR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC1CN(CC1C(F)(F)F)C(=O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15ClF3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Synthetic Strategy
The preparation generally involves:
- Synthesis or procurement of the substituted pyrrolidine intermediate bearing the ethoxymethyl and trifluoromethyl groups.
- Acylation of the pyrrolidine nitrogen with a chloroacetyl chloride derivative to introduce the 2-chloroethan-1-one moiety.
- Optimization of reaction conditions such as solvent, temperature, and base to maximize yield and purity.
Preparation of the Substituted Pyrrolidine Intermediate
While direct literature on the exact compound is limited, analogues such as 2-chloro-1-(2-(ethoxymethyl)piperidin-1-yl)propan-1-one have been synthesized by reacting the corresponding ethoxymethyl-substituted piperidine with chlorinated acyl chlorides under controlled conditions using bases like triethylamine to neutralize byproduct hydrochloric acid. This approach can be adapted for the pyrrolidine derivative by using 3-(ethoxymethyl)-4-(trifluoromethyl)pyrrolidine as the nucleophilic amine component.
Acylation Reaction Details
- Reagents: The key acylating agent is typically 2-chloroacetyl chloride or related chloro-substituted acyl chlorides.
- Base: Triethylamine or other organic bases are used to scavenge HCl formed during the reaction.
- Solvent: Common solvents include dichloromethane, acetonitrile, or ethyl acetate.
- Temperature: Reactions are often carried out at low to moderate temperatures (0–25 °C) to control reaction rate and minimize side reactions.
- Workup: After completion, the reaction mixture is quenched, extracted, and purified by standard techniques such as crystallization or chromatography.
Chlorination of Aminoheterocycles
Recent synthetic methodologies have enabled selective chlorination of aminoheterocycles using pyrylium reagents and chloride sources, providing a mild and efficient route to heteroaryl chlorides without harsh conditions or hazardous diazonium salts. This method could be applicable for late-stage chlorination steps in the synthesis of related compounds, offering functional group tolerance and operational simplicity.
Data Table: Summary of Key Preparation Parameters for Analogous Compounds
| Step | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| Synthesis of substituted pyrrolidine | Starting amines, ethoxymethylation agents | Variable | Multi-step synthesis, requires regioselective substitution |
| Acylation with chloroacetyl chloride | Triethylamine, DCM, 0–25 °C | 70–90 | Base neutralizes HCl, reaction monitored by TLC/HPLC |
| Enzymatic reduction (related compounds) | Ketoreductase, phosphate buffer, 30–40 °C | >99 | High enantioselectivity, scalable to kilogram scale |
| Deaminative chlorination (heterocycles) | Pyrylium reagent, chloride source, MeCN | High | Mild, functional group tolerant, avoids hazardous diazonium salts |
Detailed Research Findings and Analysis
Chemical Acylation: The acylation step is critical for introducing the 2-chloroethanone moiety onto the pyrrolidine nitrogen. The use of chloroacetyl chloride with a base like triethylamine in an inert solvent under controlled temperature is a well-established method that ensures high yields and minimal side reactions. The reaction proceeds via nucleophilic attack of the pyrrolidine nitrogen on the acyl chloride, releasing HCl which is scavenged by the base.
Substituent Effects: The presence of the trifluoromethyl group on the pyrrolidine ring increases the electron-withdrawing character, which can influence the nucleophilicity of the nitrogen and the overall reactivity. Careful optimization of reaction conditions is necessary to accommodate these electronic effects.
Biocatalytic Methods: Although primarily demonstrated for chiral alcohols, biocatalytic approaches using ketoreductases show promise for stereoselective synthesis of related intermediates. These methods offer advantages in enantioselectivity and environmental friendliness but require access to suitable enzymes and cofactors.
Late-Stage Chlorination: The novel pyrylium reagent-mediated deaminative chlorination provides a mild alternative to classical Sandmeyer reactions for converting amino groups to chlorides on heteroaromatic rings. This method avoids hazardous diazonium salts and harsh conditions, potentially applicable for modifying intermediates or final compounds bearing sensitive functionalities.
Chemical Reactions Analysis
Types of Reactions
Substitution Reactions: : It can undergo nucleophilic substitutions due to the presence of the chloro group.
Oxidation and Reduction: : The ethanone part can be oxidized to a carboxylic acid or reduced to an alcohol.
Addition Reactions: : The double bonds in the compound can partake in addition reactions with halogens or hydrogen.
Common Reagents and Conditions
Nucleophilic Substitution: : Sodium hydroxide or potassium hydroxide in an aprotic solvent.
Oxidation: : Potassium permanganate or chromium trioxide in acidic medium.
Reduction: : Sodium borohydride or lithium aluminum hydride under controlled conditions.
Major Products
From Substitution: : Derivatives with new nucleophiles replacing the chloro group.
From Oxidation: : Carboxylic acids.
From Reduction: : Alcohols.
Scientific Research Applications
This compound finds its applications in a variety of fields:
Chemistry: : Used as an intermediate in the synthesis of more complex molecules.
Biology: : Acts as a probe or reagent in biochemical assays.
Medicine: : Investigated for its potential pharmacological properties, particularly due to its unique functional groups.
Industry: : Used in the manufacture of specialty chemicals and materials due to its reactive sites.
Mechanism of Action
The specific mechanism by which 2-Chloro-1-[3-(ethoxymethyl)-4-(trifluoromethyl)pyrrolidin-1-yl]ethan-1-one exerts its effects depends on its application. In pharmacological contexts, it may interact with molecular targets like enzymes or receptors, modulating their activity. The ethanone group can act as an electrophile, reacting with nucleophiles in biological systems.
Comparison with Similar Compounds
Key Observations
Core Structure Differences: Pyrrolidine vs. Piperazine: The target compound’s pyrrolidine ring (5-membered) confers conformational rigidity, while piperazine derivatives (6-membered, e.g., ) allow greater flexibility and hydrogen bonding due to additional nitrogen . Pyrrolidine vs. Pyrrolidinone: ’s pyrrolidinone contains a lactam (cyclic amide), reducing reactivity compared to the target compound’s secondary amine .
Substituent Effects: Ethoxymethyl (-CH2-O-CH2CH3): Enhances solubility in polar solvents compared to aryl or alkyl substituents in analogues (e.g., ’s 3-trifluoromethylphenyl group) .
Synthetic Routes: Chloroacetyl chloride is a common reagent for introducing the 2-chloroethanone group, as seen in –3 . Friedel-Crafts alkylation () is effective for simpler pyrrolidine derivatives, while coupling with pre-functionalized amines (e.g., substituted piperazines in ) requires milder conditions .
Physicochemical and Functional Implications
- Solubility : The ethoxymethyl group in the target compound improves aqueous solubility compared to purely aromatic substituents (e.g., and ).
- Reactivity: The 2-chloroethanone moiety is susceptible to nucleophilic substitution, making it a versatile intermediate for further derivatization. Steric hindrance from the ethoxymethyl group may slow hydrolysis relative to less-substituted analogues.
- Biological Relevance : While direct activity data are unavailable in the evidence, trifluoromethyl and ethoxymethyl groups are common in pharmaceuticals for optimizing bioavailability and target engagement.
Biological Activity
2-Chloro-1-[3-(ethoxymethyl)-4-(trifluoromethyl)pyrrolidin-1-yl]ethan-1-one (CAS No. 2098143-84-9) is a synthetic organic compound featuring a pyrrolidine ring with significant modifications. Its unique structure suggests potential biological activities, making it a subject of interest in medicinal chemistry and pharmacology. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.
The molecular formula of this compound is with a molecular weight of 273.68 g/mol. The compound contains a chloro group, an ethoxymethyl group, and a trifluoromethyl group, which contribute to its lipophilicity and potential interactions with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C10H15ClF3NO2 |
| Molecular Weight | 273.68 g/mol |
| CAS Number | 2098143-84-9 |
The biological activity of this compound is hypothesized to involve several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes that are crucial for bacterial survival or proliferation.
- Receptor Modulation : It could act on various receptors in the body, modulating their activity and leading to therapeutic effects.
- Antimicrobial Activity : Preliminary studies suggest that compounds with similar structures exhibit antimicrobial properties, potentially making this compound effective against certain pathogens.
Biological Activity Studies
Research has indicated various biological activities associated with compounds similar to this compound. Here are some notable findings:
Antimicrobial Activity
A study examined the antimicrobial properties of pyrrolidine derivatives, noting that modifications such as trifluoromethyl groups significantly enhance activity against Gram-positive and Gram-negative bacteria. The presence of the chloro and ethoxymethyl groups may further augment this effect by improving membrane permeability or binding affinity to bacterial targets.
Case Study: Structure-Activity Relationship (SAR)
A recent investigation into the SAR of similar compounds identified that the introduction of trifluoromethyl groups consistently improved bioactivity. In one case, a derivative exhibited an IC50 value in the low micromolar range against E. coli, indicating potent antimicrobial effects.
Potential Therapeutic Applications
Given its structural characteristics and preliminary biological activity data, this compound could have several therapeutic applications:
- Antibacterial Agents : Targeting bacterial infections where conventional antibiotics fail due to resistance.
- Anticancer Therapeutics : Investigating its potential in inhibiting cancer cell proliferation through enzyme inhibition or receptor modulation.
Q & A
Basic: What are the optimal synthetic routes for 2-Chloro-1-[3-(ethoxymethyl)-4-(trifluoromethyl)pyrrolidin-1-yl]ethan-1-one, and what challenges are encountered during its purification?
Methodological Answer:
The synthesis typically involves chlorination of a ketone precursor (e.g., 1-[3-(ethoxymethyl)-4-(trifluoromethyl)pyrrolidin-1-yl]ethan-1-one) using agents like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) under anhydrous conditions . Key challenges include controlling reaction temperature (20–40°C) to avoid over-chlorination and managing by-products. Purification often requires column chromatography with gradients of ethyl acetate/hexane, followed by recrystallization in solvents like dichloromethane/hexane. Impurities such as unreacted starting material or oxidation by-products must be monitored via HPLC .
Advanced: How can researchers resolve discrepancies in reported biological activities of this compound across different assay systems?
Methodological Answer:
Discrepancies may arise from variations in assay conditions (e.g., cell lines, incubation times) or compound solubility. To resolve these:
- Perform dose-response curves across multiple cell lines (e.g., HEK293, HepG2) to assess potency consistency .
- Use standardized solvents (e.g., DMSO with ≤0.1% water) to prevent solubility issues .
- Validate target engagement via competitive binding assays (e.g., SPR or ITC) to confirm direct interactions with proposed biological targets .
Basic: Which spectroscopic techniques are most effective for confirming the structure and purity of this compound?
Methodological Answer:
- ¹H/¹³C NMR : Confirm the presence of the ethoxymethyl group (δ ~3.4–3.6 ppm for OCH₂) and trifluoromethyl group (δ ~110–120 ppm in ¹³C) .
- Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]⁺ at m/z 314.08) and isotopic patterns consistent with chlorine .
- FT-IR : Identify carbonyl stretching (~1700 cm⁻¹) and C-F vibrations (~1150 cm⁻¹) .
Advanced: What computational methods are recommended to predict the binding affinity of this compound with potential protein targets?
Methodological Answer:
- Molecular Docking (AutoDock Vina, Glide) : Model interactions between the pyrrolidine ring and hydrophobic pockets of targets (e.g., kinases or GPCRs) .
- Molecular Dynamics (MD) Simulations : Assess stability of ligand-target complexes over 100-ns trajectories using AMBER or GROMACS .
- Free Energy Perturbation (FEP) : Quantify ΔΔG values for trifluoromethyl group contributions to binding .
Basic: What strategies mitigate side reactions during the introduction of the trifluoromethyl group in the pyrrolidine ring?
Methodological Answer:
- Use Ruppert-Prakash reagent (TMSCF₃) under copper(I) catalysis to minimize defluorination .
- Control reaction pH (6.5–7.5) to prevent acid-catalyzed decomposition of intermediates .
- Monitor reaction progress via TLC (silica gel, UV detection) to halt at ~85% conversion, avoiding over-fluorination .
Advanced: How does the stereochemistry at the pyrrolidine ring influence the compound's pharmacological profile, and what experimental approaches validate this?
Methodological Answer:
- Chiral HPLC : Separate enantiomers using columns like Chiralpak IA-3 to assess stereochemical purity .
- In Vitro Assays : Compare IC₅₀ values of enantiomers against targets (e.g., CYP450 enzymes) to identify active stereoisomers .
- X-ray Crystallography : Resolve absolute configuration and correlate with activity data .
Basic: How to design a stability study under varying pH and temperature to assess the compound's degradation pathways?
Methodological Answer:
- Forced Degradation : Expose the compound to buffers (pH 1–13) at 40°C for 24–72 hours, then analyze via LC-MS to identify degradation products (e.g., hydrolysis of the chloroacetone moiety) .
- Arrhenius Kinetics : Calculate activation energy (Eₐ) for degradation at 25°C, 40°C, and 60°C to predict shelf-life .
Advanced: What in vitro models are appropriate for evaluating the compound's metabolic stability, considering its ethoxymethyl and trifluoromethyl groups?
Methodological Answer:
- Hepatocyte Incubations : Use primary human hepatocytes to quantify CYP-mediated metabolism via LC-MS/MS .
- Microsomal Stability Assays : Measure half-life (t₁/₂) in liver microsomes with NADPH cofactor, focusing on oxidation of the ethoxymethyl group .
- Recombinant CYP Enzymes : Identify isoforms (e.g., CYP3A4) responsible for metabolism using Supersomes .
Basic: What are the key considerations in selecting suitable solvents for recrystallization to achieve high purity?
Methodological Answer:
- Solvent Polarity : Use medium-polarity solvents (e.g., ethyl acetate) to balance solubility and crystal yield .
- Cooling Rate : Slow cooling (1–2°C/min) from reflux temperature promotes large, pure crystals .
- Seed Crystals : Introduce pre-formed crystals to avoid oiling out, especially for compounds with high logP (~3.5) .
Advanced: How can structure-activity relationship (SAR) studies be systematically conducted to optimize the compound's bioactivity?
Methodological Answer:
- Analog Synthesis : Replace the ethoxymethyl group with methoxy or cyclopropoxy variants to assess steric effects .
- Bioisosteric Replacement : Substitute trifluoromethyl with pentafluorosulfanyl (-SF₅) to enhance lipophilicity and target affinity .
- Pharmacophore Mapping : Use Schrödinger’s Phase to identify critical interactions (e.g., hydrogen bonding at the pyrrolidine nitrogen) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
